1-(Thiophen-2-yl)ethanol (CAS 2309-47-9) is a highly versatile chiral secondary alcohol characterized by an electron-rich thiophene ring. Commercially available as a racemate or as resolved (R)- and (S)-enantiomers, it is primarily procured as a critical intermediate for the synthesis of active pharmaceutical ingredients (APIs), including analogs of the blockbuster antidepressant duloxetine, and advanced functional materials [1]. Its procurement value is driven by its unique combination of a reactive secondary hydroxyl group and a heteroaromatic core, which offers distinct hydrogen-bonding capabilities, enzymatic binding affinities, and transition-metal coordination profiles compared to standard benzylic alcohols [2]. For industrial buyers and process chemists, selecting this specific compound over generic aryl alcohols enables the precise tuning of downstream pharmacological properties and material processability.
Attempting to substitute 1-(thiophen-2-yl)ethanol with its closest carbocyclic analog, 1-phenylethanol, frequently results in critical failures during stereoselective synthesis and catalytic upgrading. Although the thiophene and phenyl rings are often considered bioisosteres in final drug design, their distinct molar refractivity (MR) values and electron densities mean they behave completely differently in confined chemical environments [1]. In biocatalytic kinetic resolutions, the slight reduction in steric volume of the thiophene ring compared to the phenyl ring can completely reverse the enantiopreference of standard lipases, rendering established asymmetric synthesis routes useless [1]. Furthermore, in transition-metal-catalyzed reactions, the electron-rich thiophene sulfur can coordinate with metal centers, altering dehydrogenation kinetics and necessitating entirely different ligand systems to achieve comparable yields [2].
In lipase-catalyzed kinetic resolutions of secondary alcohols, substituting a phenyl ring with a thiophene ring fundamentally alters the stereochemical outcome. Studies comparing the resolution of 1-phenylethanol derivatives against 1-(thiophen-2-yl)ethanol derivatives reveal that lipases classify the phenyl group (Molar Refractivity = 25.36) as a 'large' substituent, but the slightly smaller thiophen-2-yl group (MR = 24.04) as a 'medium' substituent [1]. This subtle steric shift completely reverses the enantiopreference of the enzyme during acylation [1].
| Evidence Dimension | Substituent size classification in enzymatic pocket (Molar Refractivity) |
| Target Compound Data | Thiophen-2-yl acts as 'medium' group (MR = 24.04) |
| Comparator Or Baseline | Phenyl acts as 'large' group (MR = 25.36) |
| Quantified Difference | A 5.2% reduction in molar refractivity triggers a complete reversal of enzymatic enantiopreference. |
| Conditions | Lipase-catalyzed acylation of secondary alcohols following Kazlauskas's rule. |
Process chemists cannot directly port established biocatalytic kinetic resolution conditions from phenyl analogs to thiophene analogs; specific enzyme screening is required to achieve high enantiomeric excess.
The synthesis of enantiopure 1-(thiophen-2-yl)ethanol via the reduction of 2-acetylthiophene demonstrates distinct reactivity profiles compared to acetophenone. When subjected to reduction by marine yeast strains (e.g., Meyerozyma guilliermondii), acetophenone shows negligible conversion [1]. In contrast, 2-acetylthiophene is efficiently reduced to enantiopure (S)-1-(thiophen-2-yl)ethanol. The heteroaromatic nature of the thiophene precursor enhances its acceptance in the active site of specific halotolerant ketoreductases [1].
| Evidence Dimension | Biocatalytic reduction conversion efficiency |
| Target Compound Data | 2-Acetylthiophene efficiently reduced to (S)-1-(thiophen-2-yl)ethanol |
| Comparator Or Baseline | Acetophenone (phenyl analog) yields <1% conversion |
| Quantified Difference | >90% difference in substrate conversion under identical whole-cell reduction conditions. |
| Conditions | Reduction using Meyerozyma guilliermondii marine yeast strains in freshwater/seawater media. |
Buyers developing green, aqueous asymmetric synthesis routes can achieve high yields with the thiophene derivative using specific marine biocatalysts that completely fail for the standard phenyl benchmark.
1-(Thiophen-2-yl)ethanol exhibits unique reactivity in transition-metal-catalyzed dehydrogenative cross-coupling reactions compared to standard benzylic alcohols. In copper-catalyzed acceptorless dehydrogenative coupling with amino alcohols to form substituted pyridines, 1-phenylethanol typically requires optimized conditions to achieve >90% yields [1]. When 1-(thiophen-2-yl)ethanol is utilized under similar conditions, the coordination ability of the thiophene sulfur to the metal center alters the dehydrogenation/rehydrogenation kinetics, yielding the corresponding heterocycles in 66-78% yield [1].
| Evidence Dimension | Isolated yield in Cu-catalyzed dehydrogenative cross-coupling |
| Target Compound Data | 66-78% yield for thiophene-derived products |
| Comparator Or Baseline | 93% yield for phenyl-derived products (1-phenylethanol) |
| Quantified Difference | 15-27% reduction in baseline yield without specific ligand re-optimization. |
| Conditions | Cu(I) thiolate cluster catalyzed cross-coupling of secondary alcohols with primary/amino alcohols at 110 °C. |
Procurement teams sourcing this intermediate for borrowing-hydrogen cascades must account for the thiophene ring's coordinating effects, requiring concurrent investment in specialized ligands.
As a direct structural analog to the side chain of duloxetine (which utilizes a 3-amino-1-(thiophen-2-yl)propan-1-ol framework), 1-(thiophen-2-yl)ethanol is an ideal starting material for developing novel serotonin-norepinephrine reuptake inhibitor (SNRI) analogs and other CNS-active compounds where the thiophene ring provides essential target binding [1].
Due to its unique steric volume (MR = 24.04) that sits precisely at the threshold of 'medium' and 'large' enzymatic pocket classifications, this compound is a highly sensitive benchmark substrate for screening and evolving new lipases and ketoreductases, directly leveraging the enantiopreference reversal observed against phenyl analogs [2].
It serves as a valuable building block in materials science for synthesizing thiophene-functionalized polymers and organic electronic materials. The secondary alcohol provides a convenient handle for esterification or etherification, while the thiophene core allows for downstream cross-coupling or electropolymerization [3].